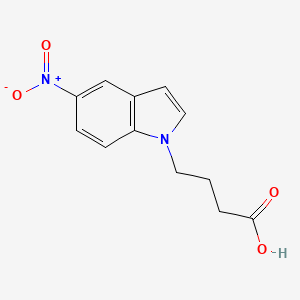

4-(5-nitro-1H-indol-1-yl)butanoic acid

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Drug Discovery and Agrochemical Development

The indole scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. Its unique electronic properties and the ability of its nitrogen atom to act as a hydrogen bond donor, along with the lipophilic nature of the bicyclic system, allow it to interact with a wide range of biological targets.

In medicinal chemistry, indole derivatives have been successfully developed into drugs for various therapeutic areas. For instance, the anti-inflammatory drug indomethacin, the antimigraine agents sumatriptan and rizatriptan, and the antihypertensive agent pindolol all feature the indole core. The versatility of the indole nucleus allows for substitutions at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.

The significance of the indole scaffold extends to agrochemical development as well. Indole-3-acetic acid (IAA) is a natural plant hormone (auxin) that plays a crucial role in various aspects of plant growth and development. Synthetic indole derivatives, such as indole-3-butyric acid (IBA), are widely used as rooting hormones in agriculture and horticulture to promote the formation of adventitious roots in plant cuttings.

Overview of the Butanoic Acid Moiety in Bioactive Molecules and Derivatives

The butanoic acid moiety, a four-carbon carboxylic acid, is another important functional group found in numerous bioactive molecules. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The carboxylic acid group is ionizable at physiological pH, which can enhance aqueous solubility and provide a key interaction point for binding to biological targets, often through the formation of salt bridges or hydrogen bonds with amino acid residues in proteins.

In drug design, the butanoic acid chain can act as a flexible linker or spacer, connecting a pharmacophore (the part of a molecule responsible for its biological activity) to another functional group or to a larger molecular scaffold. The length and flexibility of this linker can be critical for achieving the optimal orientation of the pharmacophore within its binding site.

Role and Research Interest in Nitroaromatic Functionalities within Pharmaceutical Chemistry

Nitroaromatic functionalities, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, have a long and complex history in pharmaceutical chemistry. The strong electron-withdrawing nature of the nitro group can profoundly alter the electronic properties of the aromatic ring, influencing its reactivity and interactions with biological macromolecules.

Historically, nitroaromatic compounds have been utilized as antimicrobial agents. For example, nitrofurantoin is an antibiotic used to treat urinary tract infections, and metronidazole is effective against anaerobic bacteria and protozoa. The biological activity of many nitroaromatic drugs is dependent on the enzymatic reduction of the nitro group within the target organism, leading to the formation of reactive cytotoxic intermediates.

In recent years, there has been a resurgence of interest in nitroaromatic compounds in the context of cancer therapy. The hypoxic (low oxygen) environment characteristic of solid tumors can be exploited by hypoxia-activated prodrugs (HAPs). These are inactive compounds that are selectively reduced to their active cytotoxic forms by nitroreductase enzymes that are highly expressed in hypoxic tumor cells. This targeted activation minimizes damage to healthy, well-oxygenated tissues.

Rationale for Investigating 4-(5-nitro-1H-indol-1-yl)butanoic acid and Analogous Structures

The investigation of this compound and its analogs is driven by a compelling scientific rationale that combines the advantageous properties of its constituent parts. The core structure features a 5-nitroindole (B16589) scaffold, which is a known pharmacophore with potential anticancer activity. Research has shown that the nitro group at the 5-position of the indole ring is crucial for the biological activity of certain derivatives. nih.govnih.gov

The attachment of a butanoic acid linker to the N1 position of the indole ring serves multiple purposes. It provides a point of attachment for further chemical modifications and can influence the molecule's solubility and pharmacokinetic profile. The carboxylic acid terminus can act as a key binding element to specific biological targets.

The overarching hypothesis is that by combining the 5-nitroindole core with an N1-butanoic acid side chain, it is possible to create novel compounds with potent and selective biological activity. The butanoic acid linker can position the nitroindole moiety for optimal interaction with its target, and the entire molecule may exhibit properties suitable for development as a therapeutic agent, potentially as an anticancer drug. The exploration of analogous structures allows for a systematic investigation of the structure-activity relationship (SAR), providing valuable insights into how modifications to the linker length, the position of the nitro group, and other substitutions on the indole ring affect the compound's biological efficacy.

Detailed Research Findings

Recent studies have explored the synthesis and biological evaluation of various 5-nitroindole derivatives, shedding light on their potential as anticancer agents. A study by Nimbarte et al. (2021) investigated a series of substituted 5-nitroindole compounds as binders of the c-Myc G-quadruplex, a DNA structure implicated in cancer cell proliferation. nih.gov Their findings highlight the importance of the 5-nitro group and substitutions at the N1 position for biological activity.

The following interactive data table summarizes the in vitro anticancer activity of selected 5-nitroindole derivatives from this study, demonstrating their potency against the HeLa human cervical cancer cell line. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological process in vitro. wikipedia.org

| Compound | Structure | IC50 (µM) in HeLa Cells |

|---|---|---|

| Compound 5 | 5-Nitro-1-(pyrrolidin-1-ylmethyl)-1H-indole | 5.08 ± 0.91 |

| Compound 7 | 5-Nitro-1-((4-methylpiperazin-1-yl)methyl)-1H-indole | 5.89 ± 0.73 |

| Compound 12 | N-((1-(3-aminopropyl)-1H-indol-5-yl)methyl)acetamide | > 100 |

These findings demonstrate that specific substitutions at the N1 position of the 5-nitroindole scaffold can lead to potent anticancer activity. The butanoic acid linker in this compound represents a different type of N1-substituent that warrants further investigation to understand its impact on the biological activity of the 5-nitroindole core.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-nitroindol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-12(16)2-1-6-13-7-5-9-8-10(14(17)18)3-4-11(9)13/h3-5,7-8H,1-2,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJVNKCTFYYYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCCC(=O)O)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Molecular Mechanisms

Preclinical Anticancer Research Perspectives

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with potent anticancer activity. Research into novel indole derivatives continues to be an active area of investigation for the development of new cancer therapeutics.

Mechanistic Studies of Apoptosis Induction in Malignant Cell Lines

A crucial mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis. Indole-containing compounds have been shown to trigger apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. Future studies on 4-(5-nitro-1H-indol-1-yl)butanoic acid would likely involve treating a panel of malignant cell lines to determine its cytotoxic effects. Key mechanistic questions would include its ability to disrupt mitochondrial membrane potential, activate caspases (key executioner proteins in the apoptotic cascade), and modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Investigation of Cell Cycle Perturbation and Arrest Mechanisms

Uncontrolled cell proliferation is a hallmark of cancer, and agents that can interfere with the cell cycle are valuable as anticancer drugs. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. Compounds that can induce cell cycle arrest provide an opportunity for the cell to either repair DNA damage or undergo apoptosis. Investigations into the effect of this compound on the cell cycle would involve techniques such as flow cytometry to analyze the distribution of cells in different phases (G1, S, G2, M). Should the compound induce arrest at a specific checkpoint, further molecular studies would be necessary to identify the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

Modulation of Cellular Proliferation Pathways in In Vitro Models

The proliferation of cancer cells is driven by complex signaling pathways that are often dysregulated. Key pathways involved in cell growth and survival include the PI3K/Akt/mTOR and MAPK/ERK pathways. Future in vitro studies would aim to determine if this compound can modulate the activity of these critical signaling cascades. Techniques such as western blotting would be employed to assess the phosphorylation status of key proteins within these pathways, providing insight into the compound's mechanism of action at the molecular level.

Antimicrobial Research Focus

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. Nitroaromatic compounds have a long history of use as antimicrobial agents, and the indole nucleus is also found in many natural and synthetic antimicrobial compounds.

Evaluation of Antitubercular Activity and Target Identification

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall that is rich in mycolic acids, making it intrinsically resistant to many common antibiotics. The potential of this compound as an antitubercular agent would be initially assessed by determining its minimum inhibitory concentration (MIC) against virulent strains of M. tuberculosis. If promising activity is observed, subsequent studies would focus on identifying its molecular target, a critical step in the development of any new antimicrobial drug.

Inhibition of Essential Microbial Enzyme Systems (e.g., DHFR, Mycolic Acid Synthesis Enzymes)

Several essential microbial enzymes are validated targets for antimicrobial drugs. Dihydrofolate reductase (DHFR) is a key enzyme in the folate biosynthesis pathway, which is crucial for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR can lead to bacterial cell death. Another critical pathway in M. tuberculosis is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Enzymes involved in this pathway, such as those in the fatty acid synthase-II (FAS-II) system, are attractive targets for antitubercular drug discovery. Future research on this compound would involve enzymatic assays to determine if it can inhibit the activity of DHFR or key enzymes involved in mycolic acid biosynthesis.

Role of Nitro Group Bioreduction in Antimicrobial Action

No studies were identified that specifically investigate the antimicrobial properties of this compound. The mechanism of antimicrobial action for many nitroaromatic compounds involves the bioreduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals. However, without experimental data, it is impossible to confirm if this specific mechanism applies to this compound or to detail its role in any potential antimicrobial action.

Antioxidant and Anti-Inflammatory Modulations

Cellular Mechanisms of Oxidative Damage Mitigation

There is no available research detailing the antioxidant capabilities or the cellular mechanisms of oxidative damage mitigation for this compound. While many indole derivatives are known to possess antioxidant properties, the specific effects and mechanisms of this compound have not been reported.

Interactions with Inflammatory Cascades in Model Systems

No literature was found describing the interaction of this compound with inflammatory cascades in any model systems. Therefore, its potential anti-inflammatory activities and the pathways it might modulate remain uninvestigated.

Receptor and Enzyme Modulation Studies

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Isoform Selectivity

There are no public studies that have assessed the activity of this compound as a PPAR agonist. Consequently, data regarding its potential to activate PPARs and any selectivity it may have for PPARα, PPARγ, or PPARβ/δ isoforms are unavailable.

Enzyme Inhibition Kinetics and Specificity (e.g., Elastase, α-Glucosidase, Urease, 5-Lipoxygenase)

No research data could be located on the enzyme inhibition properties of this compound. Specific details, such as IC₅₀ values, kinetic models of inhibition (e.g., competitive, non-competitive), and specificity for enzymes like elastase, α-glucosidase, urease, or 5-lipoxygenase, have not been determined or published.

Interactions with G-Quadruplex DNA Structures and Stabilization Mechanisms

G-quadruplexes (G4s) are non-canonical, four-stranded DNA structures that form in guanine-rich sequences. nih.govrsc.org These structures are prevalent in key regions of the human genome, such as telomeres and the promoter regions of oncogenes, making them attractive targets for therapeutic intervention. rsc.orgnih.gov The stabilization of G4 structures by small molecules can inhibit the activity of enzymes like telomerase and modulate the expression of cancer-related genes. rsc.org

While direct studies on this compound are limited, research on closely related derivatives provides significant insight. A series of synthesized molecules based on a pyrrolidine-substituted 5-nitroindole (B16589) scaffold have been shown to effectively bind to the G-quadruplex in the promoter region of the c-Myc oncogene. nih.gov Biophysical and biological analyses demonstrated that these 5-nitroindole derivatives can downregulate the expression of c-Myc and induce cell-cycle arrest in cancer cells. nih.gov

Nuclear Magnetic Resonance (NMR) studies revealed a specific binding mechanism where these compounds interact with the terminal G-quartets of the G-quadruplex structure. nih.gov The binding stoichiometry was determined to be 2:1, with two molecules of the compound binding to one G-quadruplex DNA structure. nih.gov This interaction leads to the stabilization of the G4 structure, which is a key mechanism for its biological effect.

Table 1: Research Findings on 5-Nitroindole Derivatives and G-Quadruplex DNA

| Finding | Observation | Implication | Source |

|---|---|---|---|

| Binding Target | Binds to c-Myc promoter G-quadruplex. | Potential to regulate oncogene expression. | nih.gov |

| Binding Mode | Interacts with terminal 5' and 3' G-quartets. | Specific mechanism of stabilization. | nih.gov |

| Stoichiometry | 2:1 (Compound:G4 DNA). | Two ligand molecules are involved in stabilizing one G4 structure. | nih.gov |

| Cellular Effect | Downregulates c-Myc expression. | Translates molecular binding into a biological outcome. | nih.gov |

| Phenotypic Outcome | Induces cell-cycle arrest in the sub-G1/G1 phase. | Demonstrates anti-proliferative activity in cancer cells. | nih.gov |

Probing Sigma Receptors and Other Ligand-Binding Domains

Sigma receptors, classified into Sigma-1 (S1R) and Sigma-2 (S2R) subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER). nih.govmdpi.com They are involved in a wide array of cellular functions and are implicated in numerous central nervous system disorders. nih.govsigmaaldrich.com These receptors bind a structurally diverse range of ligands, including antipsychotics, antidepressants, and certain steroids. mdpi.com

The Sigma-1 receptor, in particular, is a ligand-operated chaperone that modulates crucial signaling pathways during cellular stress. mdpi.com High-affinity binding at the Sigma-1 receptor often requires a nitrogen atom, potentially in a protonated form, as a key pharmacophore element. sigmaaldrich.com

While many indole-containing compounds have been investigated as potential sigma receptor ligands, specific binding affinity data for this compound is not extensively documented in the available research. The structural features of the compound, including the indole nucleus and a potential charge-bearing butanoic acid side chain, suggest that it could be a candidate for investigation. Characterization of its binding profile would typically involve competitive radioligand binding assays, using established ligands like [³H]-(+)-pentazocine for the S1R site and [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for the S2R site to determine its affinity and selectivity. nih.gov

Impact on Plant Physiology and Development (Drawing from indole auxin parallels)

The structural similarity of this compound to endogenous plant auxins, particularly indole-3-butyric acid (IBA), suggests it may have significant effects on plant growth and development. Auxins are critical hormones that regulate nearly every aspect of a plant's life cycle. mdpi.com

Analysis of Auxin-Like Activity and Precursor Conversion Roles

Indole-3-butyric acid (IBA) is a naturally occurring auxin in many plant species. mdpi.com A primary mechanism of IBA's action is its conversion into the principal auxin, indole-3-acetic acid (IAA), through a process involving peroxisomal enzymes. nih.gov This conversion makes IBA an effective auxin precursor, whose effects are largely attributable to the resulting IAA. nih.gov

Given its structure, this compound could potentially exhibit auxin-like activity through several mechanisms:

Precursor Conversion: It might be recognized by plant enzymes and converted into a biologically active, auxin-like molecule.

Direct Activity: The molecule itself could interact with auxin signaling components, although it is considered unlikely that IBA itself is directly perceived by the plant's primary auxin receptors. nih.gov

Metabolic Interference: It could interfere with the synthesis, transport, or degradation of endogenous auxins, thereby altering the plant's hormonal balance.

The presence and position of the nitro group on the indole ring would be a critical determinant of its activity, potentially influencing its recognition by enzymes and receptors.

Regulation of Root Architecture and Development

Auxins play a central role in shaping the root system. Exogenous application of IBA is known to significantly alter root architecture. Studies have shown that increasing concentrations of IBA can lead to a shortening of the primary root while simultaneously enhancing the number of lateral roots. nih.govresearchgate.net This response is a classic indicator of auxin activity, which promotes the initiation of lateral root primordia.

For example, in experiments with pea plants, IBA treatment was shown to increase lateral root numbers in parallel with an intensified generation of nitric oxide (NO), a key signaling molecule in root development. nih.gov The structural analogy suggests that this compound could exert similar effects, potentially modulating primary root elongation and the density of lateral roots.

Table 2: Effects of Indole-3-Butyric Acid (IBA) on Plant Root Morphology

| Plant Species | Parameter Measured | Observed Effect of IBA Treatment | Source |

|---|---|---|---|

| Pea (Pisum sativum) | Primary Root Length | Shortening with increasing concentration. | nih.gov |

| Pea (Pisum sativum) | Lateral Root Number | Enhancement with increasing concentration. | nih.gov |

| Grapevine (Vitis) Rootstocks | Rooting Ratio | Increased compared to control. | researchgate.net |

| Grapevine (Vitis) Rootstocks | Number of Roots | Increased compared to control. | researchgate.net |

| Grapevine (Vitis) Rootstocks | Root Weight | Increased compared to control. | researchgate.net |

Induction and Modulation of Plant Immune Responses

The plant immune system is intricately connected with various metabolic pathways, including those regulated by hormones. nih.gov Auxin signaling pathways are known to interact with defense signaling networks, such as those governed by salicylic acid and jasmonic acid. This cross-talk means that alterations in auxin homeostasis can lead to changes in a plant's susceptibility or resistance to pathogens.

By acting as an auxin analog or precursor, this compound could potentially modulate plant immune responses. For instance, the catabolism of certain amino acids produces signals like pipecolic acid (Pip), which is a critical regulator of systemic acquired resistance against pathogens. nih.gov By influencing general metabolic and signaling pathways tied to auxin, an exogenous indole compound could potentially prime or suppress these defense mechanisms, making this an important area for future investigation.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Indole-3-acetic acid | IAA |

| Indole-3-butyric acid | IBA |

| [³H]-(+)-pentazocine | - |

| [³H]-1,3-di(2-tolyl)guanidine | [³H]-DTG |

| Salicylic acid | - |

| Jasmonic acid | - |

| Pipecolic acid | Pip |

| Pyridostatin | PDS |

| PhenDC3 | - |

| TMPyP4 | - |

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr

Influence of Indole (B1671886) Ring Substitution on Biological Activity

The substitution pattern on the indole ring is a critical determinant of the biological activity of indole derivatives. The position and electronic nature of substituents can significantly modulate the compound's interaction with biological targets.

Effects of Nitro Group Position and Electronic Contributions

The presence and location of a nitro group on the indole ring profoundly impact the molecule's electronic properties and, consequently, its biological function. The nitro group is a strong electron-withdrawing group, which can alter the electron density of the indole ring system and influence its binding affinity to target proteins.

Research on a series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives has highlighted the crucial role of the nitro group at the 5-position for their biological activity, particularly as c-Myc G-quadruplex binders. In one study, the 5-nitro-indole compound demonstrated different binding affinities compared to its 5-aminoindole (B14826) counterpart, emphasizing the importance of the electronic nature of the substituent at this position. Unsubstituted indole compounds were found to be less potent than their nitro- or amino-substituted analogs, further underscoring the contribution of substituents at the 5-position.

While direct comparative studies on the biological activity of different positional isomers of nitro-indole-alkanoic acids are limited, research on other classes of nitro-aromatic compounds indicates that the position of the nitro group is a key factor in determining biological effects. For instance, in a series of nitro-containing chalcones, the anti-inflammatory and vasorelaxant activities were significantly influenced by the location of the nitro group on the aromatic rings. This suggests that the placement of the nitro group at the 5-position of the indole ring in 4-(5-nitro-1H-indol-1-yl)butanoic acid is likely a key determinant of its specific biological profile.

Contributions of Substituents at Position 5 of the Indole Ring to Biological Function

The 5-position of the indole ring is a common site for substitution and plays a significant role in modulating the biological activity of various indole derivatives. The nature of the substituent at this position can influence potency, selectivity, and pharmacokinetic properties.

In the context of 5-nitroindole derivatives, the nitro group at the 5-position has been shown to be critical for their anticancer activity. Studies on these compounds revealed that they can downregulate c-Myc expression and induce cell-cycle arrest in cancer cells. The substitution at the fifth position of the indole is considered important for this activity.

Further research on other indole derivatives has also demonstrated the importance of substituents at the 5-position. For example, in a series of indole-2-carboxamides acting as CB1 receptor allosteric modulators, an electron-withdrawing group at the C5 position of the indole ring was found to be a critical structural factor. This highlights a recurring theme in the medicinal chemistry of indoles where the 5-position is a key "hotspot" for modification to tune biological activity.

Interactive Data Table: Effect of Indole Ring Substitution on Biological Activity

| Compound Class | Substitution at Position 5 | Observed Biological Effect | Reference |

| Pyrrolidine-substituted indoles | 5-Nitro | Critical for c-Myc G-quadruplex binding and anticancer activity. | |

| Pyrrolidine-substituted indoles | 5-Amino | Modulates binding affinity to c-Myc G-quadruplex. | |

| Pyrrolidine-substituted indoles | Unsubstituted | Weaker binding to c-Myc G-quadruplex compared to 5-substituted analogs. | |

| Indole-2-carboxamides | 5-Chloro (electron-withdrawing) | Important for allosteric modulation of the CB1 receptor. |

Importance of the N1-Linked Butanoic Acid Chain

The N1-linked butanoic acid chain is another key structural feature of this compound that significantly influences its interaction with biological targets. The length, flexibility, and terminal functional group of this chain are all important considerations in its SAR.

Impact of Aliphatic Chain Length and Flexibility

The length of the aliphatic chain at the N1 position of the indole ring can affect the compound's ability to orient itself within a binding pocket and reach key interaction points. Studies on cannabimimetic indoles have shown that the N-1 alkyl side chain length is crucial for high-affinity binding to cannabinoid receptors. In that series, an alkyl chain of at least three carbons was required, with optimal binding observed with a five-carbon chain. This suggests that a butanoic acid chain (a four-carbon chain) is within a favorable range for potential receptor interactions.

The synthesis of N-alkylated 5-nitroindoles with varying chain lengths (e.g., bromoethyl and bromopropyl) has been reported, indicating the feasibility of exploring the impact of chain length in this specific class of compounds. The flexibility of the butanoic acid chain allows it to adopt various conformations, which can be advantageous for fitting into a binding site.

Role of the Terminal Carboxylic Acid Moiety in Target Binding

The terminal carboxylic acid group is a key pharmacophoric feature in many drug molecules. It is an acidic moiety that can exist as a carboxylate anion at physiological pH, enabling it to form strong ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in a protein's binding site.

The carboxylic acid functional group is a known constituent of the pharmacophore of a wide variety of therapeutic agents. However, its presence can also present challenges such as metabolic instability and limited passive diffusion across biological membranes. To address these issues, medicinal chemists often explore the use of carboxylic acid bioisosteres.

In the context of indole derivatives, the carboxylic acid moiety has been shown to be important for various biological activities. For instance, in a series of indole-2-carboxylic acid derivatives that act as HIV-1 integrase inhibitors, the carboxyl group was observed to chelate with magnesium ions in the active site of the enzyme. This highlights the potential for the carboxylic acid of this compound to engage in critical binding interactions.

Stereochemical Aspects and Chiral Activity Profiles in Related Indole Derivatives

While this compound itself is not chiral, the introduction of stereocenters into related indole derivatives can have a profound impact on their biological activity. Chirality plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral.

The synthesis of novel chiral indole analogs has been an area of active research. Studies on nature-inspired chiral compounds have demonstrated that stereochemistry can significantly affect target binding and biological activity. For example, in a series of 3-Br-acivicin isomers and derivatives, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, suggesting a stereoselective uptake mechanism.

The synthesis and biological evaluation of chiral N-substituted indole analogs have shown that enantiomers can exhibit different biological activities. This underscores the importance of considering stereochemistry in the design of new indole-based therapeutic agents. Should modifications be made to the butanoic acid chain of this compound that introduce a chiral center, it would be expected that the resulting enantiomers would display different biological profiles.

Key Molecular Determinants for Ligand-Target Recognition and Functional Outcomes

The interaction of this compound with its biological targets is governed by several key molecular determinants. The indole scaffold itself is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. rsc.org Its aromatic nature allows for various non-covalent interactions, including hydrophobic and π-stacking interactions, which are crucial for binding to target proteins. mdpi.com

The 5-nitro group is a critical feature that significantly influences the electronic properties of the indole ring. This electron-withdrawing group can enhance the binding affinity of the molecule to its target, often through specific electrostatic interactions. mdpi.com In many nitroaromatic compounds, the nitro group is essential for their biological activity. mdpi.com For instance, in a series of 5-nitroindole derivatives developed as potential anticancer agents, the 5-nitroindole core was identified as a lead structure for binding to the c-Myc promoter G-quadruplex. nih.gov Molecular modeling studies of other 5-nitroindoline-2-one derivatives have also highlighted the importance of the 5-nitro group for strong interactions with the active site of target enzymes. longdom.org

The N-1 substituent , in this case, the butanoic acid side chain, plays a pivotal role in modulating the compound's properties and its interaction with the target. The length and nature of the alkyl chain at the N-1 position of indole derivatives are known to be critical for their biological activity. Studies on indole-based cannabinoids have shown that the length of the carbon chain at this position significantly affects receptor affinity and potency. acs.org The butanoic acid moiety introduces a terminal carboxylic acid group, which can act as a hydrogen bond donor and acceptor. This functional group can form key hydrogen bonds or ionic interactions with amino acid residues in the binding pocket of a target protein, thereby anchoring the ligand and contributing to its binding affinity and specificity. acs.org The presence of a carboxylic acid has been shown to be a key feature in other indole derivatives designed as inhibitors of various enzymes. nih.gov

Systematic SAR Studies for Optimizing Biological Efficacy

While specific systematic SAR studies for this compound are not extensively documented in the public domain, valuable insights can be drawn from studies on analogous compounds. Research on various 1,5-disubstituted indole derivatives has consistently shown that modifications at both the N-1 and C-5 positions lead to significant changes in biological activity.

For a series of 5-nitroindole derivatives designed as c-Myc G-quadruplex binders, the N-1 position was functionalized with various side chains to modulate their binding affinity and selectivity. nih.gov These studies revealed that the nature of the N-1 substituent is crucial for optimizing the interaction with the target DNA structure.

The following interactive data table summarizes the general structure-activity relationships for 5-nitroindole derivatives based on available literature for analogous compounds.

| Modification Site | Substituent | Effect on Activity | Rationale |

| C-5 Position | Nitro Group | Generally essential for activity | The electron-withdrawing nature enhances binding affinity and is often a key pharmacophoric element. |

| N-1 Position | Alkyl Chain Length | Optimal length is critical | Affects the positioning of the molecule in the binding pocket and hydrophobic interactions. |

| N-1 Position | Terminal Functional Group (e.g., Carboxylic Acid) | Can significantly enhance binding | Forms key hydrogen bonds or ionic interactions with the target, increasing affinity and specificity. |

| Indole Core | Unsubstituted | Provides the essential scaffold | The aromatic system engages in hydrophobic and π-stacking interactions. |

Systematic variations of the butanoic acid chain at the N-1 position would be a logical next step in optimizing the biological efficacy of this class of compounds. For example, altering the chain length to propanoic or pentanoic acid could provide insights into the optimal distance between the indole core and the terminal carboxylic acid for target engagement. Furthermore, the introduction of conformational constraints within the side chain could enhance binding affinity by reducing the entropic penalty upon binding.

In a study of 4-oxo-4-(indolin-1-yl)butanoic acids as S1P₁ receptor agonists, the butanoic acid moiety was a key structural element contributing to the pharmacological activity. nih.gov This suggests that the N-acyl butanoic acid structure can be a valuable component in the design of biologically active indole derivatives.

Computational Chemistry and Advanced Molecular Modeling

Quantum Mechanical Calculations for Electronic Properties and Reactivity Insights

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are fundamental in calculating the electronic properties of a molecule from first principles. For 4-(5-nitro-1H-indol-1-yl)butanoic acid , these calculations would elucidate key characteristics that govern its reactivity and interactions.

Detailed Research Findings: Specific DFT studies on This compound are not readily available in the surveyed literature. However, research on analogous butanoic acid derivatives and other nitro-containing aromatic compounds demonstrates the utility of these methods. biointerfaceresearch.commdpi.com A typical analysis for this compound would involve:

Geometry Optimization: Determining the most stable three-dimensional conformation.

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the molecule's surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with biological targets.

Calculation of Molecular Descriptors: Deriving properties such as dipole moment, polarizability, and chemical hardness/softness, which are valuable for understanding its behavior in a biological environment. biointerfaceresearch.com

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Molecular Docking Simulations for Elucidating Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

Detailed Research Findings: While no specific molecular docking studies featuring This compound were identified, the scientific literature contains numerous examples of docking studies performed on structurally related indole (B1671886) derivatives against various biological targets, such as enzymes and receptors. nih.govnih.govmdpi.comresearchgate.net For this compound, a typical docking workflow would involve:

Target Selection: Identifying a relevant biological target (e.g., an enzyme implicated in a disease).

Preparation: Preparing the 3D structures of both the protein target and the ligand (This compound ).

Docking Simulation: Using software like AutoDock to place the ligand into the binding site of the protein in various conformations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with specific amino acid residues in the active site.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation calculates the motion of atoms in a system, offering a view of how a ligand-protein complex behaves in a simulated physiological environment.

Detailed Research Findings: There is no specific literature detailing MD simulations for This compound . However, MD is a standard method used to validate the stability of docked poses and to study the conformational changes in both the ligand and the protein upon binding. nih.gov A typical MD simulation would assess:

Stability of the Complex: By monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time (e.g., 100 nanoseconds). A stable RMSD suggests a stable binding mode.

Flexibility of the System: By calculating the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible or rigid regions.

Interaction Analysis: By tracking the persistence of key hydrogen bonds and other interactions identified in docking throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Detailed Research Findings: A specific QSAR model developed for a series including This compound has not been identified in the literature. However, studies on other indole derivatives have successfully used 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to guide the design of more potent molecules. nih.govnih.gov To build a QSAR model relevant to this compound, a dataset of structurally similar molecules with measured biological activity against a specific target would be required. The model would then correlate molecular descriptors (e.g., steric, electrostatic, hydrophobic) with activity, allowing for the prediction of activity for new, untested compounds.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These models are often used to search large compound databases (virtual screening) to identify new molecules that are likely to be active.

Detailed Research Findings: No pharmacophore models derived from or used to identify This compound are described in the available literature. The process would typically involve:

Model Generation: Creating a 3D pharmacophore model based on a set of known active ligands or the ligand-binding site of a protein. The model would consist of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Database Screening: Using the generated model as a 3D query to search databases of chemical compounds.

Hit Identification: Identifying molecules from the database that match the pharmacophore features, which can then be prioritized for further computational analysis (like docking) and experimental testing.

In Silico Approaches to Elucidate Molecular Mechanisms

The collective use of the computational methods described above provides a powerful in silico platform to hypothesize and investigate the molecular mechanisms of action for a compound.

Detailed Research Findings: For This compound , a comprehensive in silico investigation to elucidate its molecular mechanism is not currently published. Such an investigation would integrate findings from multiple computational techniques. jbcpm.comresearchgate.netnih.gov For instance, quantum mechanical calculations could explain its intrinsic reactivity, while docking and MD simulations could reveal its specific binding interactions with a target protein. biointerfaceresearch.comnih.gov Pharmacophore and QSAR models could then place these interactions into a broader context, explaining the structural requirements for biological activity and guiding the design of next-generation compounds with improved properties. nih.gov

Advanced Research Methodologies and Future Perspectives

Development of Targeted Delivery Systems for Biological Applications

The efficacy of a bioactive compound is intrinsically linked to its ability to reach the desired biological target in sufficient concentrations while minimizing off-target effects. For 4-(5-nitro-1H-indol-1-yl)butanoic acid, the development of targeted delivery systems is a critical future research avenue.

Nanoformulations for Controlled Release and Enhanced Tissue Penetration

Nanoformulations offer a promising strategy to overcome the biopharmaceutical challenges associated with small molecules, such as poor solubility and unfavorable pharmacokinetic profiles. Encapsulating this compound within nanoparticles could significantly enhance its therapeutic potential. For instance, technologies have been developed for the targeted delivery of other indole (B1671886) derivatives, such as indole-3-aldehyde, to specific organs like the lung and gut using dry powder inhalation and enteric microparticles, respectively. mdpi.com This site-specific delivery has been shown to restore immune and microbial homeostasis in murine models of cystic fibrosis. mdpi.com

Future research could focus on developing similar nanoformulations for this compound. The choice of nanoparticle matrix would be crucial and could be tailored based on the desired release profile and biological target.

Table 1: Potential Nanoformulation Strategies for this compound

| Nanoparticle Type | Potential Advantages |

| Polymeric Nanoparticles (e.g., PLGA) | Biocompatible, biodegradable, controlled release. nih.gov |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs. |

| Solid Lipid Nanoparticles | High drug loading capacity, improved stability. |

| Micelles | Can solubilize poorly water-soluble drugs, small size allows for tissue penetration. |

Strategies for Improved Cellular Uptake in Preclinical Models

Effective intracellular delivery is paramount for compounds that act on intracellular targets. The cellular uptake of this compound could be enhanced through several strategies. nih.gov One approach is the surface modification of nanoformulations with targeting ligands that bind to specific receptors overexpressed on the surface of target cells. researchgate.net For example, the RGD peptide can be used to target integrin receptors, which are often upregulated in cancer cells. nih.gov

Another strategy involves the use of cell-penetrating peptides (CPPs), which are short amino acid sequences capable of traversing cellular membranes and carrying molecular cargo into the cell. wilhelm-lab.com The butanoic acid moiety of this compound provides a convenient handle for conjugation to such targeting moieties. Investigating these strategies in preclinical models would be a crucial step in validating their efficacy. csmres.co.uk

Application of Multi-Omics Technologies (e.g., Metabolomics, Proteomics) in Studying Biological Responses

To fully understand the biological effects of this compound, a systems-level approach is necessary. Multi-omics technologies, including metabolomics and proteomics, can provide a comprehensive snapshot of the molecular changes induced by the compound in biological systems.

Metabolomic analysis can identify and quantify the small-molecule metabolites present in a biological sample, offering insights into the metabolic pathways perturbed by the compound. For instance, metabolomic and transcriptomic analyses have been used to investigate the role of indole-3-acetic acid homeostasis in the male fertility of cotton. researchgate.net Similarly, these techniques have been employed to understand phytohormone regulation in plants in response to insect feeding. mdpi.com

Proteomic studies can identify changes in protein expression levels and post-translational modifications, revealing the cellular machinery that interacts with or is affected by this compound. By integrating these multi-omics datasets, researchers can construct a detailed picture of the compound's mechanism of action, identify potential biomarkers of its activity, and uncover novel therapeutic applications. nih.gov

Design and Synthesis of Chemical Biology Probes and Imaging Agents

The indole scaffold is a versatile platform for the development of fluorescent probes for molecular recognition and imaging. rsc.orgrsc.org The inherent fluorescence of the indole ring can be modulated by the introduction of various functional groups, making it an attractive core for the design of chemosensors. researchgate.net

The 5-nitro group on this compound is a particularly interesting feature for the design of imaging agents. Nitroaromatic compounds are known to be bioreducible and have been extensively used to develop fluorescent probes for imaging hypoxic regions in tumors. nih.govmdpi.comresearchgate.net Under hypoxic conditions, the nitro group can be reduced to a fluorescent amino group, providing a "turn-on" signal. rsc.org This suggests that this compound could serve as a template for the development of novel hypoxia-selective imaging agents. The butanoic acid side chain offers a convenient point for conjugation to other imaging modalities or targeting ligands.

Integration of High-Throughput Screening and Automated Synthesis in Compound Discovery

The discovery of new bioactive molecules based on the this compound scaffold can be significantly accelerated by integrating high-throughput screening (HTS) and automated synthesis. HTS allows for the rapid screening of large libraries of compounds against biological targets to identify "hits". nih.govnih.govthermofisher.com

Automated synthesis platforms can then be used to rapidly generate a library of analogs around the initial hit for structure-activity relationship (SAR) studies. nih.govrsc.orgresearchgate.net The use of microflow synthesis methods has been shown to be an efficient way to produce indole derivatives with high yield and purity. labmanager.com This approach not only speeds up the discovery process but also allows for a more systematic exploration of the chemical space around the scaffold. nih.gov

Opportunities for Scaffold Derivatization and Lead Optimization in Future Academic Research

The this compound scaffold offers numerous opportunities for derivatization and lead optimization in an academic research setting. universiteitleiden.nlbiobide.compatsnap.compreprints.org The indole ring is amenable to substitution at various positions, allowing for the fine-tuning of its electronic and steric properties. nih.govtandfonline.commdpi.commdpi.com The butanoic acid side chain can be modified to alter the compound's pharmacokinetic properties or to attach it to other molecules of interest. beilstein-journals.orgnih.govnih.gov

Lead optimization strategies could focus on improving the potency, selectivity, and metabolic stability of the compound. nih.gov For example, SAR studies on other 5-nitroindole (B16589) derivatives have shown that modifications to the scaffold can significantly impact their biological activity. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to guide the design of new analogs with improved properties. patsnap.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(5-nitro-1H-indol-1-yl)butanoic acid, and what factors influence yield optimization?

- Methodology : A general approach involves alkylation of 5-nitroindole with a brominated butanoic acid derivative (e.g., ethyl 4-bromobutanoate) under basic conditions (e.g., NaH in anhydrous DMSO). Reaction parameters such as stoichiometry, temperature, and solvent purity significantly impact yield. Post-synthesis, hydrolysis of the ester intermediate under acidic or basic conditions yields the carboxylic acid .

- Optimization : Key factors include maintaining anhydrous conditions to prevent side reactions and optimizing reaction time to avoid over-alkylation. Purity of starting materials (e.g., >97% by GC) is critical, as impurities can reduce yield .

Q. How is the purity of this compound determined in laboratory settings?

- Analytical Techniques :

- Chromatography : GC or HPLC with UV detection (e.g., using C18 columns) for quantifying organic impurities. Evidence shows GC purity >97% for related indole derivatives .

- Spectroscopy : H/C NMR to confirm structural integrity and detect residual solvents.

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS for molecular weight confirmation and impurity profiling .

Q. What are the key stability considerations for storing this compound?

- Storage Conditions : Store in airtight containers under inert gas (e.g., N) at 2–8°C to prevent nitro-group degradation or hydrolysis. Avoid exposure to light, as nitroaromatics are prone to photodegradation .

- Stability Testing : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with periodic HPLC analysis to monitor degradation products like 5-nitroindole or butanoic acid derivatives .

Advanced Research Questions

Q. How do structural modifications at the indole or butanoic acid moieties affect the biological activity of this compound?

- Structure-Activity Relationship (SAR) :

- Indole Modifications : Replacing the nitro group with electron-withdrawing groups (e.g., halogens) may alter receptor binding affinity. For example, 5-bromoindole derivatives show distinct bioactivity profiles compared to nitro analogs .

- Butanoic Acid Chain : Shortening the chain (e.g., to propanoic acid) or introducing branching can impact solubility and membrane permeability. Comparative studies with analogs like 4-phthalimidobutyric acid (CAS 3130-75-4) suggest that substituents on the indole ring influence metabolic stability .

Q. What mechanistic insights exist regarding the interaction of this compound with biological targets like adenosine receptors?

- Target Engagement : Preliminary data on structurally related compounds (e.g., ADORA2A/ADORA3 modulators) suggest nitroindole derivatives may act as allosteric regulators. Computational docking studies combined with surface plasmon resonance (SPR) can validate binding to adenosine receptors .

- Functional Assays : Use cAMP accumulation or calcium flux assays in receptor-transfected HEK293 cells to quantify agonist/antagonist activity. Compare results with known ligands (e.g., CGS-21680 for ADORA2A) .

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be addressed methodologically?

- Impurity Profiling :

- Synthetic Byproducts : Detect alkylation side products (e.g., di- or tri-substituted indoles) using UPLC-MS/MS with a limit of quantification (LOQ) <0.1%.

- Degradation Products : Forced degradation (e.g., oxidative stress with HO) followed by HPLC-DAD/ELSD to identify nitro-reduction products or decarboxylated species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.